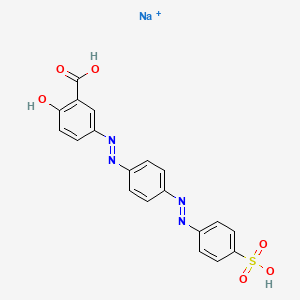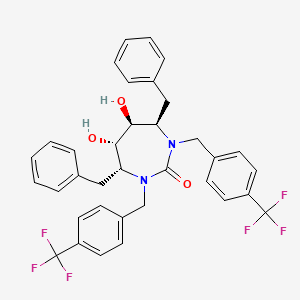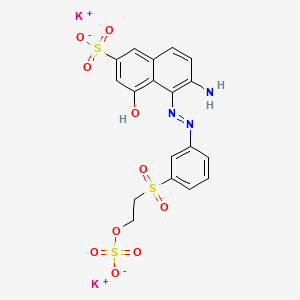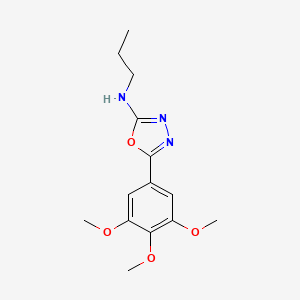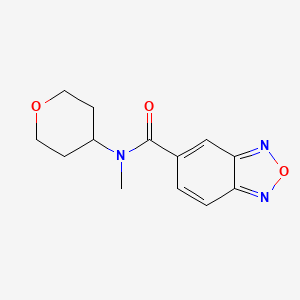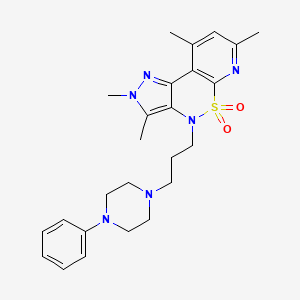
Pyrazolo(4,3-c)pyrido(3,2-e)(1,2)thiazine, 2,4-dihydro-4-(3-(4-phenyl-1-piperazinyl)propyl)-2,3,7,9-tetramethyl-, 5,5-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazolo(4,3-c)pyrido(3,2-e)(1,2)thiazine, 2,4-dihydro-4-(3-(4-phenyl-1-piperazinyl)propyl)-2,3,7,9-tetramethyl-, 5,5-dioxide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least two different elements as members of the ring(s)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazolo(4,3-c)pyrido(3,2-e)(1,2)thiazine derivatives typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the heterocyclic ring system through cyclization of appropriate precursors.
Substitution Reactions: Introduction of functional groups such as the piperazinyl and phenyl groups through nucleophilic or electrophilic substitution reactions.
Oxidation Reactions: Oxidation of specific sites to introduce the dioxide functionality.
Industrial Production Methods
Industrial production methods for such complex compounds often involve:
Batch Processing: Small-scale synthesis in laboratory settings.
Continuous Flow Chemistry: Large-scale production using continuous flow reactors to improve efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to introduce or modify functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Transition metal catalysts like palladium or platinum for facilitating various reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. Common products include various substituted derivatives and oxidized forms of the compound.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a catalyst or catalyst precursor in various organic reactions.
Material Science:
Biology
Biological Probes: Used as probes to study biological processes and interactions.
Enzyme Inhibition: Potential use as enzyme inhibitors in biochemical research.
Medicine
Therapeutics: Investigated for its therapeutic properties and potential as a drug candidate.
Industry
Chemical Manufacturing: Used in the synthesis of other complex organic compounds.
Polymer Science:
Mechanism of Action
The mechanism of action of Pyrazolo(4,3-c)pyrido(3,2-e)(1,2)thiazine derivatives typically involves interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
DNA Intercalation: Binding to DNA and affecting its function and replication.
Comparison with Similar Compounds
Similar Compounds
Pyrazolopyridines: Compounds with similar pyrazolo and pyridine ring structures.
Thiazines: Compounds containing the thiazine ring system.
Piperazine Derivatives: Compounds with the piperazine functional group.
Uniqueness
Pyrazolo(4,3-c)pyrido(3,2-e)(1,2)thiazine, 2,4-dihydro-4-(3-(4-phenyl-1-piperazinyl)propyl)-2,3,7,9-tetramethyl-, 5,5-dioxide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
CAS No. |
164357-33-9 |
|---|---|
Molecular Formula |
C25H32N6O2S |
Molecular Weight |
480.6 g/mol |
IUPAC Name |
4,5,11,13-tetramethyl-7-[3-(4-phenylpiperazin-1-yl)propyl]-8λ6-thia-3,4,7,10-tetrazatricyclo[7.4.0.02,6]trideca-1(9),2,5,10,12-pentaene 8,8-dioxide |
InChI |
InChI=1S/C25H32N6O2S/c1-18-17-19(2)26-25-22(18)23-24(20(3)28(4)27-23)31(34(25,32)33)12-8-11-29-13-15-30(16-14-29)21-9-6-5-7-10-21/h5-7,9-10,17H,8,11-16H2,1-4H3 |
InChI Key |
GIGSAJGJJQNXBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C3=NN(C(=C3N(S2(=O)=O)CCCN4CCN(CC4)C5=CC=CC=C5)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


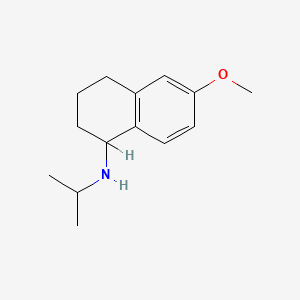
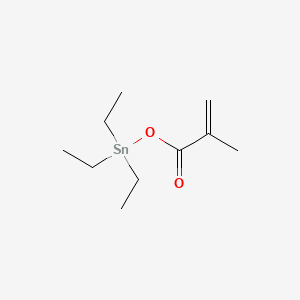

![2-Methoxyethyl 4-[[2-(acetylamino)-4-[bis(2-hydroxyethyl)amino]-5-ethoxyphenyl]azo]-3-cyano-5-nitrobenzoate](/img/structure/B12721343.png)
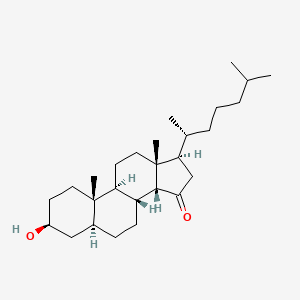
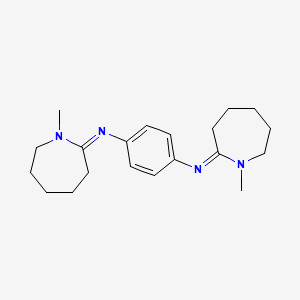

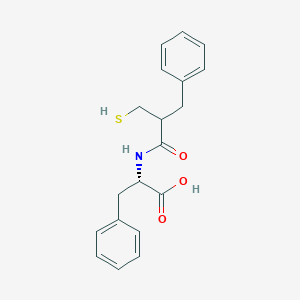
![9-(2-chlorophenyl)-3-methyl-N-morpholin-4-ylsulfonyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12721371.png)
